N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide typically involves the reaction of pyridin-4-ylmethylamine with imidazole-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
149047-33-6 |
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Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C10H10N4O/c15-10(14-6-5-12-8-14)13-7-9-1-3-11-4-2-9/h1-6,8H,7H2,(H,13,15) |
InChI Key |
NPUJOULWFRLDHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)N2C=CN=C2 |
Origin of Product |
United States |
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